molecular formula C10H6F2N2O2 B3033947 3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1276541-99-1

3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3033947
CAS RN: 1276541-99-1
M. Wt: 224.16
InChI Key: FXNNWDFZQWBOLL-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C9H6F2N2 . It is also known by its synonyms 3,5-Difluorohydrocinnamic acid and 3-(3,5-Difluorophenyl)propanoic acid .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the Vilsmeier–Haack reaction of (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine using dimethyl formamide in excess of phosphorus oxychloride resulted in the synthesis of the compound 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in good yield and high purity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrazole scaffold is a promising motif for medicinal chemists due to its diverse pharmacological applications. Researchers have explored the synthesis of pyrazole derivatives for their potential as antitumor agents. Notably, naturally occurring pyrazole-containing compounds like Pyrazomycin, Celecoxib, and Derecoxib exhibit antitumor activity . Additionally, marketed drugs such as Antipyrine, Phenylbutazone, and Difenamizole contain a pyrazole scaffold and serve as analgesic, antipyretic, and anti-inflammatory agents, respectively.

Anti-Inflammatory and Antiviral Properties

The combination of a pyrazole ring with a carbonyl functional group contributes to selective anti-inflammatory, antiviral, and antimicrobial activities. Researchers have found that the presence of a double bond conjugated with a carbonyl group enhances the biological effects of pyrazole derivatives . Thus, 3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid may be explored for its anti-inflammatory potential.

Synthetic Modifications and Hydrazones

Hydrazones, including 3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid, serve as precursors for synthetic modifications. They play a crucial role in the synthesis of various natural products. Researchers can leverage the pyrazole ring in combination with a carbonyl group for targeted modifications .

Heterocyclic Aldehydes via Formylation Reaction

The Vilsmeier–Haack reaction, which involves formylation conditions, is a productive and convenient route for synthesizing heterocyclic aldehydes. Compound 3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid can be used as a precursor for the synthesis of 4-formylpyrazoles, a class of heterocyclic aldehydes .

Peptide Chemistry

While not directly related to the carboxylic acid form of this compound, other derivatives containing the 3,5-difluorophenyl group have been used in peptide chemistry. For example, 3,5-Difluoro-N-Fmoc-L-phenylalanine is employed for producing high-quality peptides .

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in pharmaceuticals , suggesting potential interactions with biological targets.

Result of Action

The molecular and cellular effects of 3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid’s action are currently unknown

Action Environment

The action, efficacy, and stability of 3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular conditions .

properties

IUPAC Name

3-(3,5-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNNWDFZQWBOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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